Cas no 1448723-00-9 ((S)-ECNU-Phos/(S)-(-)-2,2'-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl)
![(S)-ECNU-Phos/(S)-(-)-2,2'-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl structure](https://ja.kuujia.com/scimg/cas/1448723-00-9x500.png)
(S)-ECNU-Phos/(S)-(-)-2,2'-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl 化学的及び物理的性質
名前と識別子
-
- (S)-ECNU-Phos/(S)-(-)-2,2'-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl
- Phosphine, 1,1'-[(1S)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis(3,5-dimethoxyphenyl)-
- G65460
- (R)-(+)-2,2'-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl, 98% (R)-ECNU-Phos
- (R)-(+)-2,2'-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl
- 1448722-98-2
- G70939
- [2-[2-bis(3,5-dimethoxyphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-dimethoxyphenyl)phosphane
- (S)-2,2'-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl
- (R)-2,2'-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl
- (6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-dimethoxyphenyl)phosphane)
- 1448723-00-9
-
- インチ: 1S/C46H48O10P2/c1-47-29-17-30(48-2)22-37(21-29)57(38-23-31(49-3)18-32(24-38)50-4)43-15-11-13-41(55-9)45(43)46-42(56-10)14-12-16-44(46)58(39-25-33(51-5)19-34(26-39)52-6)40-27-35(53-7)20-36(28-40)54-8/h11-28H,1-10H3
- InChIKey: SWMJWTAAPZTGDO-UHFFFAOYSA-N
- ほほえんだ: P(C1C=C(OC)C=C(OC)C=1)(C1C=C(OC)C=C(OC)C=1)C1C=CC=C(OC)C=1C1C(=CC=CC=1P(C1C=C(OC)C=C(OC)C=1)C1C=C(OC)C=C(OC)C=1)OC
計算された属性
- せいみつぶんしりょう: 822.27227172g/mol
- どういたいしつりょう: 822.27227172g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 10
- 重原子数: 58
- 回転可能化学結合数: 17
- 複雑さ: 991
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 8.6
- トポロジー分子極性表面積: 92.3Ų
(S)-ECNU-Phos/(S)-(-)-2,2'-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A1505413-250mg |
(S)-2,2'-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl |
1448723-00-9 | 98% | 250mg |
$200.0 | 2025-02-20 | |
1PlusChem | 1P021JHK-250mg |
(S)-2,2'-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl |
1448723-00-9 | 98% | 250mg |
$218.00 | 2024-06-20 | |
1PlusChem | 1P021JHK-5g |
(S)-2,2'-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl |
1448723-00-9 | 98% | 5g |
$2436.00 | 2024-06-20 | |
1PlusChem | 1P021JHK-1g |
(S)-2,2'-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl |
1448723-00-9 | 98% | 1g |
$529.00 | 2024-06-20 | |
Ambeed | A1505413-100mg |
(S)-2,2'-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl |
1448723-00-9 | 98% | 100mg |
$131.0 | 2025-02-20 | |
Ambeed | A1505413-1g |
(S)-2,2'-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl |
1448723-00-9 | 98% | 1g |
$497.0 | 2025-02-20 | |
Ambeed | A1505413-5g |
(S)-2,2'-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl |
1448723-00-9 | 98% | 5g |
$2213.0 | 2025-02-20 | |
1PlusChem | 1P021JHK-100mg |
(S)-2,2'-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl |
1448723-00-9 | 98% | 100mg |
$152.00 | 2024-06-20 |
(S)-ECNU-Phos/(S)-(-)-2,2'-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl 関連文献
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
(S)-ECNU-Phos/(S)-(-)-2,2'-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenylに関する追加情報
Comprehensive Guide to (S)-ECNU-Phos (CAS No. 1448723-00-9): Properties, Applications, and Market Insights
(S)-ECNU-Phos, also known as (S)-(-)-2,2'-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl, is a highly specialized chiral phosphine ligand widely used in asymmetric catalysis. With the CAS number 1448723-00-9, this compound has gained significant attention in the pharmaceutical and fine chemical industries due to its unique structural properties and exceptional enantioselectivity. In this article, we delve into the molecular characteristics, synthesis methods, applications, and current market trends of (S)-ECNU-Phos, providing a comprehensive resource for researchers and industry professionals.
The molecular structure of (S)-ECNU-Phos features a biphenyl backbone with dimethoxyphenyl groups attached to the phosphorus atoms, creating a sterically hindered environment that is crucial for its catalytic performance. This chiral phosphine ligand is particularly effective in transition-metal-catalyzed reactions, such as asymmetric hydrogenation and cross-coupling reactions, where high enantiomeric excess (ee) is desired. The presence of multiple methoxy groups enhances the electron-donating ability of the ligand, improving its coordination with metal centers like rhodium and palladium.
One of the most common questions researchers ask is: "How does (S)-ECNU-Phos compare to other chiral ligands like BINAP or Josiphos?" The answer lies in its superior performance in certain asymmetric transformations. Studies have shown that (S)-ECNU-Phos often delivers higher enantioselectivity and reaction rates in hydrogenation reactions of unsaturated compounds, making it a preferred choice for the synthesis of chiral intermediates in drug development. Its robust stability under various reaction conditions further adds to its appeal.
The synthesis of (S)-ECNU-Phos typically involves a multi-step process starting from commercially available 2,2'-dihydroxy-1,1'-biphenyl. Key steps include phosphorylation of the hydroxyl groups and subsequent introduction of the 3,5-dimethoxyphenyl substituents. Recent advancements in synthetic methodologies have focused on improving the yield and purity of the final product, addressing one of the most searched queries: "What are the latest synthetic routes for (S)-ECNU-Phos?" Green chemistry approaches, such as using milder reagents and reducing solvent waste, are gaining traction in the production of this valuable ligand.
In the pharmaceutical industry, (S)-ECNU-Phos plays a pivotal role in the asymmetric synthesis of active pharmaceutical ingredients (APIs). Its application in the production of chiral drugs for cardiovascular diseases, central nervous system disorders, and antiviral medications has been extensively documented. The ligand's ability to induce high enantioselectivity is particularly valuable in creating single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.
Market analysis reveals a growing demand for (S)-ECNU-Phos, driven by the expanding chiral chemicals market and increasing R&D investments in asymmetric synthesis. Industry reports indicate that the global market for chiral ligands is projected to grow at a compound annual growth rate (CAGR) of over 6% in the next five years, with (S)-ECNU-Phos being one of the key contributors to this growth. This trend aligns with the frequently searched topic: "What is the market outlook for chiral phosphine ligands?"
Researchers and manufacturers looking to source (S)-ECNU-Phos often inquire about storage and handling recommendations. While the compound is not classified as hazardous, it should be stored under inert atmosphere at low temperatures to maintain its stability and catalytic activity. Proper handling procedures, including the use of gloves and protective eyewear, are recommended when working with this material in laboratory settings.
Recent scientific publications have highlighted novel applications of (S)-ECNU-Phos in emerging fields such as materials science and agrochemicals. Its use in the synthesis of chiral liquid crystals and advanced polymers demonstrates the versatility of this ligand beyond traditional organic synthesis. These developments respond to the growing interest in "new applications of chiral ligands in materials chemistry", a topic that has seen increased search volume in academic databases.
Quality control is another critical aspect when working with (S)-ECNU-Phos. Analytical techniques such as chiral HPLC, 31P NMR spectroscopy, and X-ray crystallography are commonly employed to verify the purity and enantiomeric excess of the ligand. These methods address the common concern: "How to analyze the purity of (S)-ECNU-Phos?" Establishing rigorous quality standards is essential for ensuring reproducible results in catalytic applications.
The future of (S)-ECNU-Phos research appears promising, with ongoing studies focusing on ligand modifications to enhance its catalytic properties further. Computational chemistry approaches are being increasingly employed to predict the performance of (S)-ECNU-Phos derivatives in various reactions, reducing the need for extensive experimental screening. This aligns with the current trend toward "computer-aided design of chiral ligands", a hot topic in computational chemistry circles.
In conclusion, (S)-ECNU-Phos (CAS No. 1448723-00-9) represents a sophisticated tool in the arsenal of asymmetric synthesis. Its unique structural features, combined with excellent catalytic performance, make it indispensable for the preparation of enantiomerically pure compounds. As research continues to uncover new applications and synthetic improvements, (S)-(-)-2,2'-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl is poised to remain at the forefront of chiral technology, driving innovations in pharmaceuticals, materials science, and beyond.
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